molecular formula C27H18N2 B1592013 Benzimidazole perylene CAS No. 79534-91-1

Benzimidazole perylene

Cat. No.: B1592013
CAS No.: 79534-91-1
M. Wt: 370.4 g/mol
InChI Key: KIIFVSJBFGYDFV-UHFFFAOYSA-N
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Description

Benzimidazole perylene is a compound that combines the structural features of benzimidazole and perylene. Benzimidazole is a heterocyclic aromatic organic compound, while perylene is a polycyclic aromatic hydrocarbon. The fusion of these two structures results in a compound with unique optical and electronic properties, making it of significant interest in various scientific fields, including materials science and organic electronics.

Mechanism of Action

Target of Action

Benzimidazole perylene primarily targets microtubules within cells. Microtubules are essential components of the cytoskeleton, playing a crucial role in maintaining cell shape, enabling intracellular transport, and facilitating cell division. By targeting microtubules, this compound interferes with these critical cellular processes, making it a potent agent in disrupting cell proliferation, particularly in cancer cells .

Mode of Action

This compound interacts with tubulin, the protein subunit of microtubules. This interaction inhibits the polymerization of tubulin into microtubules, leading to the destabilization of the microtubule network. As a result, this compound effectively halts cell division by preventing the formation of the mitotic spindle, a structure necessary for chromosome segregation during mitosis .

Biochemical Pathways

The action of this compound affects several biochemical pathways, primarily those involved in cell cycle regulation. By inhibiting microtubule formation, this compound activates the spindle assembly checkpoint, a safety mechanism that ensures proper chromosome alignment before cell division proceeds. This activation leads to cell cycle arrest at the metaphase stage, preventing the completion of mitosis and ultimately inducing apoptosis, or programmed cell death .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. This compound is typically administered orally and is absorbed through the gastrointestinal tract. It exhibits moderate bioavailability due to first-pass metabolism in the liver. The compound is widely distributed throughout the body, with a preference for tissues with high microtubule activity. This compound is metabolized primarily in the liver and excreted via the kidneys. Its half-life and clearance rates are influenced by factors such as liver function and renal health .

Result of Action

The molecular and cellular effects of this compound’s action include the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. At the molecular level, this compound binds to the colchicine-binding site on tubulin, preventing its polymerization. This binding disrupts the normal function of microtubules, leading to the collapse of the mitotic spindle and subsequent cell death. These effects are particularly pronounced in rapidly dividing cells, such as cancer cells, making this compound a valuable chemotherapeutic agent .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other chemicals can affect the compound’s stability and bioavailability. For instance, acidic environments may enhance the solubility of this compound, improving its absorption in the gastrointestinal tract. Conversely, extreme temperatures or the presence of reactive chemicals may degrade the compound, reducing its efficacy. Understanding these environmental influences is crucial for optimizing the therapeutic use of this compound .

: Springer : DrugBank : Cell Press

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole perylene typically involves the condensation of perylene-3,4,9,10-tetracarboxylic dianhydride with o-phenylenediamine. This reaction is usually carried out in a high-boiling solvent such as dimethylformamide or dimethyl sulfoxide under reflux conditions. The reaction yields this compound through the formation of imide bonds.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Benzimidazole perylene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced perylene derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Quinone derivatives of this compound.

    Reduction: Reduced perylene derivatives.

    Substitution: Halogenated this compound derivatives.

Scientific Research Applications

Benzimidazole perylene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a precursor for the preparation of functionalized materials.

    Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe for studying cellular processes.

    Medicine: this compound derivatives have shown potential as anticancer agents and are being investigated for their therapeutic properties.

    Industry: The compound is used in the production of organic semiconductors, light-emitting diodes, and photovoltaic cells due to its excellent electronic properties.

Comparison with Similar Compounds

  • Perylene diimide
  • Benzimidazole derivatives
  • Perylene tetracarboxylic dianhydride

Properties

IUPAC Name

1H-benzimidazole;perylene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12.C7H6N2/c1-5-13-6-2-11-17-18-12-4-8-14-7-3-10-16(20(14)18)15(9-1)19(13)17;1-2-4-7-6(3-1)8-5-9-7/h1-12H;1-5H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIIFVSJBFGYDFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC=N2.C1=CC2=C3C(=C1)C4=CC=CC5=C4C(=CC=C5)C3=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80619952
Record name 1H-Benzimidazole--perylene (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79534-91-1
Record name 1H-Benzimidazole--perylene (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

There was mixed in a three-liter flask 5.85 grams of 3,4,9,10-perylenetetracarboxylic dianhydride, 26.77 grams of o-phenylene diamine and 7 milliliters of glacial acetic acid. The mixture resulting was then heated with stirring for 8 hours at 210° C., followed by cooling to room temperature. A solid product was then obtained by filtering the mixture throught a sintered glass funnel; followed by washing with 1,000 milliliters of methanol. Thereafter, the solid was slurried with 500 milliliters of 1 percent sodium hydroxide solution. After filtration, the solid was washed with 600 milliliters of water, and then was dried in an oven at 80° C. overnight yielding 7.62 grams, of the above product III.
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Synthesis routes and methods II

Procedure details

78.7 Parts of 1-chloronaphthalene, 4.3 parts of perylene-3,4:9,10-tetracarboxylic dianhydride and 11.9 parts of o-phenylenediamine were charged in a stainless steel reactor equipped with a pitched blade turbine agitator, a circulation jacket connected to an oil supply system, a temperature measuring element and a distillation line with a condenser. After the aforementioned raw materials were charged and the agitator speed adjusted to 200 rpm, the reactor was purged with nitrogen gas, and the reactor contents were heated by raising the temperature of the jacket in about one hour to the desired reaction temperature of 240° to 245° C. The reaction was continued for an additional 6 hours at this temperature. The reactor was then cooled by cooling the jacket oil with water to about 90° C. and the reactor contents were then transferred to a Nutsche vacuum filter equipped with an agitator. The filtrate was drained by applying vacuum to the filter. The crude, wet pigment cake was reslurry washed twice using 80 parts of warm dimethylformamide, with the wash filtrate drained each time by vacuum filtration. The cake was subsequently reslurry washed nine times with alkaline methanol at room temperature to, for example, remove acidic impurities. Each alkaline methanol wash was prepared by dissolving 0.33 part of sodium hydroxide in 66 parts of methanol. The pigment cake was then reslurry washed four times with methanol (66 parts of methanol used in each wash) and dried in a vacuum dryer at 65° C. and full vacuum for 16 hours. 5.89 Parts of crude benzimidazole perylene powder were obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the typical applications of benzimidazole perylene (BZP)?

A1: this compound (BZP) is primarily known for its excellent light-absorbing properties, making it a suitable candidate for applications in organic electronics. Research shows its effectiveness as a photogenerator material in image sensor arrays and xerographic photoreceptors. [, ].

Q2: How does BZP perform as a photogenerator material compared to other organic pigments?

A2: Studies have demonstrated that BZP, when used in evaporated thin film form, exhibits superior carrier generation efficiency compared to its particle dispersion form in xerographic photoreceptors. Specifically, BZP evaporated films achieved almost double the efficiency. []

Q3: What causes the difference in carrier generation efficiency between BZP thin films and particle dispersions?

A3: Time-resolved fluorescence measurements suggest that the reduced efficiency in particle dispersions stems from exciton bulk trapping. This phenomenon limits the number of excitons reaching the interface between BZP and the hole transport layer (typically tetraphenyldiamine, TPD), hindering efficient carrier generation which relies on exciton dissociation at this interface. []

Q4: Can you elaborate on the role of TPD in devices utilizing BZP?

A4: Tetraphenyldiamine (TPD) acts as a hole transport layer in conjunction with BZP. The BZP/TPD interface is crucial for carrier generation, where excitons dissociate into electron-hole pairs. The TPD layer then facilitates the transport of holes generated during this process. [, ]

Q5: Are there methods to improve the solubility of BZP for processing and device fabrication?

A5: Yes, a Lewis acid pigment solubilization (LAPS) process has been developed to enhance the solubility of BZP and other heterocyclic pigments. This method utilizes a Lewis acid, such as aluminum chloride, in nitromethane to dissolve BZP, facilitating the fabrication of thin film devices. []

Q6: Are there known structural differences between different forms of BZP?

A7: Yes, BZP exists in both cis and trans forms. Both forms have been structurally characterized using X-ray crystallography. The trans form exhibits a planar structure with a center of symmetry, while the cis form, although planar, lacks a center of symmetry due to orientational disorder. [, ]

Q7: Have any modifications been made to the BZP structure to improve its properties?

A8: Yes, researchers have synthesized novel bridged double this compound derivatives and studied their optical properties and film morphology [, ]. Additionally, the introduction of perfluoroalkyl substituents to the BZP core has been explored to enhance solubility, thermal stability, and overall stability [].

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